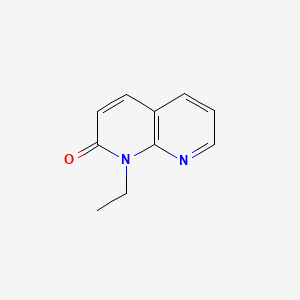

1-Ethyl-1,8-naphthyridin-2(1H)-one

Description

Properties

CAS No. |

146967-63-7 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.203 |

IUPAC Name |

1-ethyl-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C10H10N2O/c1-2-12-9(13)6-5-8-4-3-7-11-10(8)12/h3-7H,2H2,1H3 |

InChI Key |

XXLKFJFWLZKBPS-UHFFFAOYSA-N |

SMILES |

CCN1C(=O)C=CC2=C1N=CC=C2 |

Synonyms |

1,8-Naphthyridin-2(1H)-one,1-ethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Insights:

In contrast, N1-hydroxy derivatives (e.g., 1-hydroxy-1,8-naphthyridin-2(1H)-one) act as metal chelators, inhibiting Mg²⁺-dependent enzymes like poxvirus resolvase and HIV integrase . Halogenation (e.g., C6-Cl) increases electrophilicity, making derivatives like 6-chloro-1,8-naphthyridin-2(1H)-one valuable intermediates for further functionalization .

Scaffold Replacement Alters Pharmacokinetics Replacing the naphthyridinone core with quinolin-2(1H)-one reduces lipophilicity (logP decreased by ~1 unit) while retaining high CB2 receptor affinity (Kᵢ = 0.6 nM). This modification improves metabolic stability in plasma .

Antiviral vs. Cannabinoid Receptor Applications 1-Ethyl derivatives target viral polymerases (HCMV), whereas hydroxy-substituted analogs (e.g., 1-hydroxy-1,8-naphthyridin-2(1H)-one) show broader antiviral activity against poxviruses and HIV . CB2-selective ligands (e.g., 1,8-naphthyridin-2(1H)-on-3-carboxamides) exhibit >700-fold selectivity over CB1 receptors, making them promising for neuroinflammatory and anticancer therapies .

Physicochemical and Pharmacokinetic Comparison

Table 2: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| 1-Ethyl-1,8-naphthyridin-2(1H)-one | 174.20 | 1.8 | Low | Ethyl, ketone |

| 1-Hydroxy-1,8-naphthyridin-2(1H)-one | 162.14 | 0.5 | Moderate | Hydroxy, ketone |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | 180.59 | 2.1 | Very low | Chloro, ketone |

| Quinolin-2(1H)-one | 159.16 | 1.2 | Moderate | Ketone, aromatic |

Key Insights:

- Hydroxy-substituted derivatives (e.g., 1-hydroxy-1,8-naphthyridin-2(1H)-one) exhibit improved aqueous solubility compared to ethyl or chloro analogs, facilitating in vivo applications .

Preparation Methods

Reaction Mechanism

-

Substrate Preparation : A β-keto ester (e.g., ethyl acetoacetate) reacts with 2-aminopyridine derivatives.

-

Cyclization : ChOH facilitates hydrogen bonding with reactants, lowering activation energy for ring closure.

-

Ethyl Group Introduction : Ethylamine or ethyl bromide may serve as alkylating agents post-cyclization.

Experimental Optimization

-

Advantages : Solvent-free, metal-free, and scalable.

Diazotization and Oxidation of 2-Amino Intermediates

A patented method for 1,8-naphthyridin-2(1H)-ones involves converting 2-amino precursors to 2-oxo derivatives. For 1-ethyl substitution, the synthesis proceeds as follows:

Stepwise Synthesis

-

Formation of 2-Amino-5,7-Disubstituted-1,8-Naphthyridine :

-

Diazotization :

-

Oxidation :

Critical Parameters

-

Acid Choice : TFA ensures solubility of halogenated intermediates.

-

Safety : Use ice baths to control exothermic reactions during nitrite addition.

Cyclocondensation with Ethylamine Derivatives

A third route involves cyclocondensation of ethyl-substituted diketones with diamines. This method, though less documented for 1-ethyl derivatives, is inferred from analogous 1,6-naphthyridin-2(1H)-one syntheses.

Procedure

Challenges

-

Regioselectivity : Ensuring ethyl substitution at position 1 requires careful substrate design.

-

Yield Optimization : Limited data for 1,8-naphthyridines; 40% global yield reported for 1,6 analogs.

Comparative Analysis of Methods

Industrial-Scale Considerations

Q & A

Q. Table 1: Comparison of Synthetic Methods

Advanced: How can researchers resolve contradictions in product formation during synthesis of substituted derivatives under similar conditions?

Methodological Answer:

Contradictions often arise from competing reaction pathways. For instance, attempts to synthesize 1,8-naphthyridine derivatives from 6-aminopyridone and phenacylcyanide unexpectedly yielded pyridine-2-one due to intermediate degradation . To mitigate this:

- Control Reactivity: Adjust temperature/pH to stabilize intermediates.

- Monitor Kinetics: Use real-time NMR or LC-MS to detect side reactions .

- Modify Substituents: Electron-withdrawing groups (e.g., nitro) can redirect pathways .

- Computational Modeling: Predict thermodynamic favorability of products using DFT calculations .

Basic: What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity (e.g., distinguishing 3-acetyl vs. 4-hydroxy groups) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of CO from the naphthyridinone core) .

- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., planar structure with π-π stacking in 7-amino derivatives) .

- IR Spectroscopy: Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced: What strategies enhance the binding affinity of 1,8-naphthyridin-2(1H)-one derivatives in nucleic acid recognition systems?

Methodological Answer:

- Substitution Optimization: 7-Chloro derivatives (7-Cl-bT) increase duplex/triplex stability by +2–3.5°C/modification via enhanced π-stacking and H-bonding .

- Preorganization: Rigidify the naphthyridinone core to reduce entropic penalty during binding .

- Hybrid Systems: Incorporate into peptide nucleic acids (PNAs) for sequence-specific recognition .

- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies enthalpy-driven stabilization .

Advanced: How do modifications to the naphthyridine core impact pharmacological activity in cannabinoid receptor ligands?

Methodological Answer:

- Core Replacement: Substituting 1,8-naphthyridin-2-one with quinolin-2-one alters CB2 selectivity (e.g., 3-carboxamide derivatives show 10-fold higher affinity for CB2 over CB1) .

- Functional Groups: Adding 1,1-dioxido-benzothiadiazinyl groups enhances metabolic stability and bioavailability .

- Structure-Activity Relationships (SAR): Alkyl chains (e.g., butyl) improve membrane permeability, while nitro groups enhance cytotoxicity in cancer cell lines .

Basic: What are the key considerations in designing catalytic systems for cyclization of naphthyridine precursors?

Methodological Answer:

- Catalyst Selection: Transition metals (Pd, Cu) enable cross-coupling; Brønsted acids (H₂SO₄) facilitate cyclodehydration .

- Solvent Effects: Polar aprotic solvents (DMF, ACN) stabilize charged intermediates .

- Temperature Control: Microwave irradiation reduces reaction time (e.g., 1 hour vs. 24 hours conventional) .

- Purification: Chromatography or recrystallization removes byproducts (e.g., halogenated impurities) .

Advanced: What thermodynamic factors contribute to Watson-Crick base pairing stability in modified naphthyridinone derivatives?

Methodological Answer:

- Enthalpic Dominance: 7-Cl-bT derivatives stabilize duplexes via increased H-bonding and van der Waals interactions, not preorganization .

- Base Pair Mismatch: Single mismatches reduce Tm by 8–12°C, ensuring specificity .

- Sequence Context: Adjacent modifications (e.g., 7-Cl-bT pairs) synergistically enhance stability (ΔTm +3.5°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.